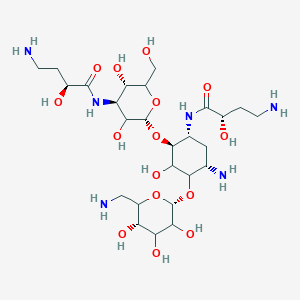

1,3''-Di-HABA Kanamycin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,5S)-5-amino-2-[(2S,4S,5S)-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-9-5-8(30)21(46-26-19(40)18(39)16(37)12(6-29)44-26)20(41)22(9)47-25-17(38)14(15(36)13(7-33)45-25)32-24(43)11(35)2-4-28/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10-,11-,12?,13?,14-,15+,16+,17?,18?,19?,20?,21?,22-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEDOCBINAXBLM-ZFLVPIEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)NC(=O)C(CCN)O)O)O)OC3C(C(C(C(O3)CN)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C(C([C@H]1N)O[C@@H]2C(C([C@@H](C(O2)CN)O)O)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)NC(=O)[C@H](CCN)O)O)NC(=O)[C@H](CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N6O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747631 | |

| Record name | (2S)-4-Amino-N-{(1R,2S,5S)-5-amino-4-[(6-amino-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-2-[(3-{[(2S)-4-amino-2-hydroxybutanoyl]amino}-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197909-66-3 | |

| Record name | (2S)-4-Amino-N-{(1R,2S,5S)-5-amino-4-[(6-amino-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-2-[(3-{[(2S)-4-amino-2-hydroxybutanoyl]amino}-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Analysis of 1,3''-Di-HABA Kanamycin A

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,3''-Di-HABA Kanamycin A. Kanamycin A, a potent aminoglycoside antibiotic, inherently lacks a significant UV chromophore, posing a considerable challenge for analysis by conventional HPLC-UV detection[1][2]. The derivatization with two L-4-amino-2-hydroxybutyric acid (HABA) moieties introduces chromophoric groups, significantly enhancing UV detectability and improving chromatographic performance on reversed-phase columns[]. This method is designed for researchers, quality control analysts, and drug development professionals, providing a reliable protocol for purity assessment, stability studies, and quality control of this compound, a critical reference standard and potential process-related impurity in the synthesis of modified aminoglycosides[4][5].

Introduction: Overcoming the Aminoglycoside Analytical Challenge

Aminoglycosides are a class of broad-spectrum antibiotics essential for treating severe bacterial infections. However, their highly polar nature and lack of UV-absorbing moieties make their analysis complex, often requiring specialized techniques like mass spectrometry (MS), evaporative light-scattering detection (ELSD), or pulsed amperometric detection (PAD)[6]. While effective, these methods can be resource-intensive.

Pre-column derivatization is a well-established strategy to overcome these limitations for routine analysis in a quality control environment[7]. The synthesis of amikacin, for instance, involves the acylation of a single amino group on the Kanamycin A molecule with L-HABA[8][9]. The compound this compound, featuring two HABA groups, represents a key related substance in such processes. The addition of HABA not only improves chromatographic retention on reversed-phase media but also imparts a UV chromophore, enabling sensitive and specific detection using standard HPLC-UV systems[]. This application note provides a comprehensive, self-validating protocol for its analysis.

Principle of the Method

This method employs reversed-phase HPLC with UV detection. The fundamental challenge with underivatized aminoglycosides is their poor retention on nonpolar C18 stationary phases due to their high polarity. The two HABA groups on this compound increase its hydrophobicity, allowing for effective retention and separation on a C18 column.

The mobile phase consists of a phosphate buffer and acetonitrile. The buffer, maintained at a slightly acidic pH, serves a critical function: it ensures the consistent protonation of the multiple amino groups present on the molecule. This controlled ionization state prevents peak tailing and shifting retention times, leading to sharp, symmetrical peaks. A gradient elution, starting with a high aqueous content and gradually increasing the organic modifier (acetonitrile), ensures that the analyte is eluted efficiently with good resolution from potential impurities. Detection is performed at 230 nm, where the derivatized molecule exhibits adequate absorbance, offering a balance of sensitivity and selectivity[10][11].

Experimental Protocol

Materials and Reagents

-

Reference Standard: this compound (≥98% purity)

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

-

Water: Deionized water, filtered through a 0.22 µm filter

-

Buffer Salts: Potassium dihydrogen phosphate (KH₂PO₄), Analytical Grade

-

pH Adjustment: Phosphoric acid (85%), Analytical Grade

Instrumentation

-

HPLC System: A system equipped with a binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector.

-

Analytical Column: C18, 4.6 x 250 mm, 5 µm particle size (e.g., Zorbax Extend C18, XBridge C18, or equivalent). The use of columns resistant to a wide pH range is beneficial for method robustness[].

Chromatographic Conditions

All quantitative parameters for the HPLC analysis are summarized in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5% to 40% B; 25-30 min: 40% B; 30.1-35 min: 5% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 230 nm |

Step-by-Step Protocol

A. Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.22 µm nylon filter.

-

Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter through a 0.22 µm PTFE filter if necessary.

B. Standard Solution Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with deionized water. Sonicate for 5 minutes if necessary to ensure complete dissolution.

-

Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Mobile Phase A. This solution is used for calibration and system suitability checks.

C. Sample Preparation:

-

Accurately weigh a quantity of the test sample containing approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with deionized water.

-

Perform a subsequent 1:10 dilution with Mobile Phase A to achieve a target concentration of 100 µg/mL.

-

Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

System Suitability Testing (SST)

Before initiating any sample analysis, the chromatographic system must be verified for adequate performance. This is a self-validating step to ensure the reliability of the results.

-

Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

-

Make five replicate injections of the Working Standard solution (100 µg/mL).

-

Evaluate the results against the criteria in the table below.

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the sharpness of the peak. |

| Repeatability (%RSD) | ≤ 2.0% for peak area | Demonstrates the precision of the analytical system over multiple injections. |

Method Validation and Expected Performance

This method should be fully validated according to ICH Q2(R1) guidelines before its implementation in a regulated environment. The following table summarizes the key validation parameters and typical expected outcomes for this assay.

| Validation Parameter | Typical Specification |

| Specificity | No interference from blank or related impurities at the retention time of the main peak. |

| Linearity | R² ≥ 0.999 over a range of 10-200 µg/mL. |

| Accuracy (Recovery) | 98.0% - 102.0% for spiked samples. |

| Precision (Repeatability) | RSD ≤ 1.0% for peak area. |

| Limit of Detection (LOD) | ~0.3 µg/mL (Signal-to-Noise ratio of 3:1). |

| Limit of Quantitation (LOQ) | ~1.0 µg/mL (Signal-to-Noise ratio of 10:1). |

Visualized Workflow

The entire analytical process, from preparation to final data analysis, is outlined in the workflow diagram below.

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, robust, and accessible means for the analysis of this compound. By leveraging the UV-active properties imparted by the HABA derivative groups, this method circumvents the common analytical difficulties associated with aminoglycosides. The protocol is designed to be self-validating through rigorous system suitability criteria, ensuring high-quality, reproducible data suitable for quality control, stability testing, and research applications in the pharmaceutical industry.

References

-

BOC Sciences. This compound Sulfate. BOC Sciences.

-

Al-Amoud, F. I. (2008). Analysis of kanamycin A in human plasma and in oral dosage form by derivatization with 1-naphthyl isothiocyanate and high-performance liquid chromatography. Journal of AOAC International, 91(5), 1059-1065.

-

Al-Amoud, F. I. (2008). Analysis of kanamycin A in human plasma and in oral dosage form by derivatization with 1-naphthyl isothiocyanate and high-performance liquid chromatography. ResearchGate.

-

Mustafa, G., et al. (2016). Liquid Chromatographic Assay for the Analysis of Kanamycin sulphate nanoparticles in Rat after intramuscular administration. Journal of Applied Pharmaceutical Science, 6(8), 195-202.

-

Aquigen Bio Sciences. This compound. Aquigen Bio Sciences.

-

Samanidou, V., & Evaggelopoulou, E. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1948.

-

Blanchaert, B., et al. (2017). Assay of Kanamycin A by HPLC with Direct UV Detection. ResearchGate.

-

Fu, R. (2015). Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC. Agilent Technologies Application Note.

-

Thermo Fisher Scientific. (n.d.). Analysis of the Aminoglycoside Antibiotics Kanamycin and Amikacin Matches USP Requirements. Thermo Fisher Scientific Application Note 267.

-

Blanchaert, B., et al. (2017). Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Journal of Chromatographic Science, 55(3), 197-204.

-

LCGC International. (2011). LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin. LCGC International.

-

Sofiqul, I., et al. (2020). Analytical methods for the determination of aminoglycosides antibiotics by chromatographic technique. International Journal of Pharmacy and Pharmaceutical Sciences, 12(4), 1-8.

-

Li, Y., et al. (2021). Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review. Foods, 10(11), 2796.

Sources

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 4. This compound | CAS No: 197909-66-3 [aquigenbio.com]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Analysis of kanamycin A in human plasma and in oral dosage form by derivatization with 1-naphthyl isothiocyanate and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: A Robust Strategy for the Analytical Method Development and Validation for Amikacin and Its Impurities

Abstract

This application note presents a comprehensive guide for the development and validation of a robust analytical method for the determination of amikacin and its related impurities. Amikacin, a potent aminoglycoside antibiotic, poses significant analytical challenges due to its high polarity and lack of a UV chromophore. We will explore various analytical strategies, culminating in a detailed protocol for a modern approach using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). This guide provides field-proven insights into method development, explains the rationale behind experimental choices, and furnishes detailed protocols for method implementation, forced degradation studies, and validation in accordance with regulatory standards.

Introduction: The Analytical Challenge of Amikacin

Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A.[1][2] It is a critical therapeutic agent for treating severe Gram-negative bacterial infections. The control of impurities in the amikacin drug substance and product is paramount to ensure its safety and efficacy, a mandate stipulated by regulatory bodies such as the FDA and EMA.[3][4][5] However, the physicochemical properties of amikacin present formidable challenges to the analytical scientist:

-

Lack of a Chromophore: Amikacin does not absorb ultraviolet (UV) light, rendering standard HPLC-UV detection methods ineffective without derivatization.[1][6][7]

-

High Polarity: As a highly polar and hydrophilic molecule, amikacin exhibits poor retention on conventional reversed-phase (RP-HPLC) columns.[8][9]

-

Complex Impurity Profile: Impurities can originate from the manufacturing process (e.g., the precursor kanamycin, by-products from the acylation step) or from degradation.[10][11] The European Pharmacopoeia, for instance, lists several potential impurities.[10]

This note details a strategic approach to overcome these challenges, leading to a reliable and sensitive method suitable for quality control and stability testing.

Strategic Method Development: Causality and Choices

A successful method for amikacin impurity profiling hinges on a logical selection of chromatographic mode and detection technique. The development process involves a careful evaluation of available technologies to address the specific challenges posed by the analyte.

Caption: Workflow for analytical method development strategy.

Overcoming Poor Retention: HILIC vs. Ion-Pairing

To retain amikacin on a stationary phase, one must either modify the analyte's interaction or change the chromatographic mode.

-

Ion-Pair Reversed-Phase (IP-RP): This technique introduces an ion-pairing reagent (e.g., nonafluoropentanoic acid) to the mobile phase, which forms a neutral complex with the charged amikacin molecule, thereby increasing its retention on a C18 column.[12] While effective, this approach can suffer from long column equilibration times and potential contamination of the HPLC system, making it less ideal for high-throughput QC environments.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the superior choice for highly polar compounds.[8][13][14] It utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). A water-enriched layer forms on the stationary phase surface, and polar analytes like amikacin are retained via partitioning between this aqueous layer and the bulk organic mobile phase.[13] This mechanism provides excellent retention and selectivity for amikacin and its polar impurities.

Solving the Detection Dilemma: Direct vs. Indirect Methods

-

Pre-Column Derivatization: This traditional approach involves a chemical reaction to attach a UV-active or fluorescent tag to amikacin's primary amine groups.[15] Reagents like Hantzsch reagent, ninhydrin, or FMOC-Cl have been successfully used.[15][16][17] However, derivatization adds complexity, time, and potential sources of error to the workflow, including incomplete reactions and derivative instability.[16]

-

Direct Detection with Universal Detectors: Modern universal detectors bypass the need for a chromophore.

-

Charged Aerosol Detector (CAD): The column eluent is nebulized into fine droplets, the solvent is evaporated, and the remaining non-volatile analyte particles are charged and measured by an electrometer.[6][18] CAD provides a near-uniform response for non-volatile compounds, making it excellent for impurity quantification when reference standards are unavailable.[19]

-

Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD involves nebulization and solvent evaporation. The resulting analyte particles then scatter a light beam, and the scattered light is measured.[20][21] It is a robust alternative for detecting any compound less volatile than the mobile phase.[12]

-

Mass Spectrometry (MS): LC-MS provides unparalleled sensitivity and specificity, enabling definitive identification of impurities based on their mass-to-charge ratio.[22][23] It is the gold standard for characterization but may be overly complex for routine QC.

-

Application Protocol: HILIC-CAD Method for Amikacin Impurities

This protocol details a validated HILIC method with Charged Aerosol Detection.

Materials and Instrumentation

-

Instrumentation: UHPLC or HPLC system equipped with a column oven, autosampler, and a Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™ CAD).

-

Column: A HILIC phase column, such as a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Reagents: Acetonitrile (HPLC grade or higher), Ammonium formate (LC-MS grade), Formic acid (LC-MS grade), and USP-grade Purified Water.

-

Reference Standards: Amikacin USP Reference Standard and available impurity standards (e.g., Kanamycin).

Step-by-Step Experimental Protocol

1. Preparation of Mobile Phases:

-

Mobile Phase A (Aqueous): Prepare a 100 mM Ammonium Formate solution in water, adjusted to pH 3.0 with Formic Acid.

-

Mobile Phase B (Organic): 100% Acetonitrile.

2. Preparation of Standard and Sample Solutions:

-

Diluent: Acetonitrile/Water (90:10 v/v). Note: Using a diluent with high organic content is crucial in HILIC to prevent peak distortion.

-

Amikacin Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve Amikacin Reference Standard in the diluent.

-

Impurity Stock Solutions (e.g., Kanamycin, 0.5 mg/mL): Prepare individual stock solutions of known impurities in the diluent.

-

System Suitability Solution (SSS): Prepare a solution containing 0.5 mg/mL of Amikacin and 5 µg/mL of Kanamycin (representing 1.0% impurity) from the stock solutions.

-

Test Sample Preparation: Prepare the amikacin drug substance or product to a final nominal concentration of 0.5 mg/mL in the diluent.

3. Chromatographic and Detector Conditions:

| Parameter | Setting | Rationale |

| Column | Waters ACQUITY BEH Amide (2.1 x 100 mm, 1.7 µm) | Amide phase provides excellent retention and selectivity for polar, basic compounds. |

| Mobile Phase A | 100 mM Ammonium Formate, pH 3.0 | Buffered aqueous phase to control analyte ionization and improve peak shape. |

| Mobile Phase B | Acetonitrile | Weak solvent in HILIC, enables retention. |

| Gradient | 0-1.0 min: 95% B; 1.0-8.0 min: 95% to 70% B; 8.0-8.1 min: 70% to 95% B; 8.1-10.0 min: 95% B | Gradient elution ensures separation of early-eluting impurities and elution of amikacin. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 2.0 µL | Small volume to minimize injection solvent effects. |

| CAD Evap. Temp. | 35 °C | Optimized to evaporate the mobile phase without degrading the analyte.[18] |

| CAD Gas Pressure | 35 psi (Nitrogen) | Standard setting for nebulization. |

| CAD Power Function | 1.0 (or as optimized) | May require optimization to linearize the response across the desired concentration range.[6][18] |

4. System Suitability Testing (SST): Before sample analysis, inject the SSS in replicate (n=5). The system is deemed suitable for use if the following criteria are met.

| SST Parameter | Acceptance Criteria |

| Resolution | Resolution between Amikacin and Kanamycin peaks > 2.0 |

| Peak Asymmetry (Tailing Factor) | Tailing factor for the Amikacin peak between 0.8 and 1.5 |

| Theoretical Plates | > 5000 for the Amikacin peak |

| Precision | RSD for peak area of replicate Amikacin injections ≤ 2.0% |

Method Specificity and Forced Degradation

To establish the stability-indicating capability of the method, forced degradation studies must be performed.[24][25] A solution of amikacin (e.g., 0.5 mg/mL) is subjected to stress conditions to induce degradation.

-

Acid Hydrolysis: Treat with 0.1 M HCl at 80 °C for 2 hours, then neutralize.[26]

-

Base Hydrolysis: Treat with 0.1 M NaOH at 80 °C for 2 hours, then neutralize.[26]

-

Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.[26]

-

Thermal Stress: Expose solid drug substance to 70 °C for 48 hours.[26]

-

Photolytic Stress: Expose solid drug substance to light (ICH Q1B conditions).[24]

The stressed samples are then analyzed using the developed method. The method is considered specific if the degradation products are well-resolved from the amikacin peak and from each other, and if peak purity analysis (using a DAD or MS detector) confirms the homogeneity of the amikacin peak.

Method Validation Protocol

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.

Caption: Workflow for the method validation process.

| Validation Parameter | Protocol Summary | Acceptance Criteria |

| Specificity | Analyze stressed samples. Assess peak purity. | No interference at the retention time of amikacin and known impurities. |

| Linearity | Analyze solutions from LOQ to 150% of the impurity specification limit. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.99. May require a non-linear fit (e.g., quadratic or log-log) for CAD.[18][27] |

| Accuracy | Spike drug product with known amounts of impurities at 3 levels (e.g., 50%, 100%, 150% of spec limit) in triplicate. | Mean recovery between 80.0% and 120.0% for each impurity. |

| Precision (Repeatability) | Analyze 6 replicate preparations of a sample spiked at the 100% specification limit. | RSD ≤ 10.0%. |

| Precision (Intermediate) | Repeatability test performed by a different analyst on a different day or with a different instrument. | RSD ≤ 15.0%. |

| LOQ | Determine the lowest concentration that meets accuracy and precision criteria (e.g., S/N ratio > 10).[18] | Recovery 80-120%, Precision RSD ≤ 15%. |

| Robustness | Introduce small, deliberate variations to method parameters (e.g., mobile phase pH ±0.2, column temp ±2°C, % organic ±2%). | System suitability criteria must be met. No significant change in results. |

Conclusion

The analytical chemistry of amikacin requires a thoughtful and modern approach. By leveraging the selectivity of HILIC for polar compounds and the universality of Charged Aerosol Detection, it is possible to develop a highly robust, sensitive, and direct method for impurity profiling. This application note provides the strategic framework and detailed protocols necessary for researchers and drug development professionals to successfully implement and validate a method that ensures the quality and safety of amikacin products, meeting stringent global regulatory expectations.

References

-

Haggag, R. S., Shaalan, R. A., & Belal, T. S. (2013). Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Journal of Chromatographic Science. [Link]

-

Blanchaert, B., et al. (n.d.). Impurities A, B, C, D, E, G, H and I of amikacin as described in the European pharmacopoeia. ResearchGate. [Link]

-

Shehzadi, N., et al. (n.d.). Evaluation of dynamics of derivatization and development of RP-HPLC method for the determination of amikacin sulphate. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Haggag, R. S., Shaalan, R. A., & Belal, T. S. (2013). Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. ResearchGate. [Link]

-

Ullah, N., et al. (2020). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. SN Applied Sciences. [Link]

-

Haggag, R. S., et al. (2013). Liquid chromatographic determination of amikacin sulphate after pre-column derivatization. PubMed. [Link]

-

Shaikh, S., et al. (2018). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. SciELO. [Link]

- (Patent). Detection method for impurities in amikacin sulfate injection.

-

Jalalpure, S. S., et al. (2018). Analysis of Amikacin in Human Serum By UHPLC with Fluorescence Detector Using Chloro-Formate Reagent With Glycine. Pharmaceutical Methods. [Link]

-

Wang, Z., et al. (2014). Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detection. RSC Publishing. [Link]

-

Zhang, Y., et al. (2014). Separation and Characterization of Unknown Impurities in Amikacin Sulfate by HPLC–MS n. Journal of Chromatographic Science. [Link]

-

Ullah, N., et al. (n.d.). UV-Visible scan of aqueous solution of amikacin sulphate (AS). ResearchGate. [Link]

-

Dousa, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Blasko, A., et al. (2018). Amikacin analysis and aerosol particle size distribution (aPSD) determination using charged aerosol detector (CAD). Atlas of Science. [Link]

-

Pharmaffiliates. (n.d.). Amikacin-Impurities. Pharmaffiliates. [Link]

-

Agilent. (n.d.). 1260 Infinity III Evaporative Light Scattering Detector (ELSD). Agilent. [Link]

-

ResearchGate. (n.d.). HILIC applications in the analysis of aminoglycosides. ResearchGate. [Link]

-

Blasko, A., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]

-

ResearchGate. (2020). Regulatory aspects of Impurity profiling. ResearchGate. [Link]

-

ResearchGate. (2014). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate. [Link]

-

precisionFDA. (n.d.). AMIKACIN. precisionFDA. [Link]

-

Lin, C., et al. (2020). A robust LC–MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies. Bioanalysis. [Link]

-

FDA. (2020). ANDAs: Impurities in Drug Products. FDA. [Link]

-

Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

-

Galanaki, A. G., et al. (2007). Development and validation of a novel LC non-derivatization method for the determination of amikacin in pharmaceuticals based on evaporative light scattering detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Haidar Ahmad, I. A., et al. (n.d.). Various methods of quantitation the CAD response for amikacin sample. ResearchGate. [Link]

-

PubChem. (n.d.). Amikacin. PubChem. [Link]

-

gmp-compliance.org. (2012). New EMA Guideline on Specifications for Impurities in Antibiotics. gmp-compliance.org. [Link]

-

Blasko, A., et al. (2018). Amikacin analysis and aerosol particle size distribution (aPSD) determination using charged aerosol detector (CAD). Novartis OAK. [Link]

-

Talele, T. T., et al. (2024). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules. [Link]

-

RAPS. (2012). Final Guideline on Antibiotic Impurities Focuses on Manufacturing Processes. RAPS. [Link]

-

USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. New EMA Guideline on Specifications for Impurities in Antibiotics - ECA Academy [gmp-compliance.org]

- 5. Final Guideline on Antibiotic Impurities Focuses on Manufacturing Processes | RAPS [raps.org]

- 6. atlasofscience.org [atlasofscience.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. synthinkchemicals.com [synthinkchemicals.com]

- 12. Development and validation of a novel LC non-derivatization method for the determination of amikacin in pharmaceuticals based on evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 15. phmethods.net [phmethods.net]

- 16. pjps.pk [pjps.pk]

- 17. A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. 1260 Infinity III Evaporative Light Scattering Detector | ELSD | アジレント [agilent.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A robust LC–MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Liquid chromatographic determination of amikacin sulphate after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. scielo.br [scielo.br]

- 27. researchgate.net [researchgate.net]

Application Note: Strategies for Mobile Phase Selection in the Separation of Kanamycin and its Derivatives

Abstract

This guide provides a detailed examination of mobile phase compositions for the chromatographic separation of kanamycin and its structurally related derivatives. Kanamycin, an aminoglycoside antibiotic, presents significant analytical challenges due to its high polarity, lack of a strong UV chromophore, and the presence of multiple basic amine groups. This document explores three primary chromatographic strategies: Ion-Pairing Reversed-Phase Chromatography (IP-RP), Hydrophilic Interaction Chromatography (HILIC), and High-Performance Anion-Exchange Chromatography (HPAE-C). For each technique, we will delve into the mechanistic principles, explain the rationale behind mobile phase component selection, and provide detailed protocols. The aim is to equip researchers, scientists, and drug development professionals with the expertise to develop robust, selective, and efficient analytical methods for these critical compounds.

The Analytical Challenge of Kanamycin

Kanamycin is typically a mixture of Kanamycin A, the major component, and minor related substances like Kanamycin B and C.[1] These molecules are characterized by multiple amino and hydroxyl groups, rendering them extremely hydrophilic and polycationic at neutral to acidic pH.[1] This chemistry poses two main problems for traditional reversed-phase HPLC:

-

Poor Retention: The high polarity of kanamycin derivatives leads to very weak interaction with nonpolar stationary phases (like C18), resulting in elution at or near the solvent front.

-

Poor Peak Shape: The multiple basic amine groups can interact strongly and non-specifically with residual silanols on silica-based columns, leading to severe peak tailing.

Furthermore, the absence of a significant UV-absorbing chromophore necessitates alternative detection methods such as Pulsed Amperometric Detection (PAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS), each of which places specific constraints on mobile phase composition.[1][2]

Strategy 1: Ion-Pairing Reversed-Phase Chromatography (IP-RP)

IP-RP is a widely used technique to enhance the retention of ionic and highly polar compounds on reversed-phase columns.

2.1. Mechanism of Separation An ion-pairing reagent, typically a hydrophobic molecule with an opposite charge to the analyte, is added to the mobile phase. This reagent forms a neutral ion-pair with the analyte in solution, which is then retained by the hydrophobic stationary phase. Alternatively, the hydrophobic tail of the ion-pairing reagent partitions into the stationary phase, creating a dynamic ion-exchange surface that retains the charged analyte.

2.2. Mobile Phase Composition: A Deep Dive

-

The Ion-Pairing Reagent (IPR): The choice of IPR is critical. For the cationic kanamycin, an anionic IPR is required.

-

Perfluorinated Carboxylic Acids (PFCAs): Heptafluorobutyric acid (HFBA) and Nonafluoropentanoic acid (NFPA) are common choices.[1] Their fluorinated chains provide strong hydrophobicity for retention, and they are volatile, making them compatible with MS detection. Concentrations typically range from 10-20 mM.[1]

-

Trifluoroacetic Acid (TFA): While volatile and useful for improving peak shape, TFA is a weaker ion-pairing agent than HFBA. It is also known to cause significant ion suppression in electrospray ionization (ESI) MS.[3]

-

Alkyl Sulfonates: Sodium octanesulfonate is effective for retention but is non-volatile, limiting its use to UV or electrochemical detection methods.[4]

-

-

Organic Modifier: Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency. Methanol can also be used. The concentration of the organic modifier is adjusted to control the elution strength.

-

pH Control: The mobile phase pH must be controlled to ensure consistent ionization of both the kanamycin derivatives (pKa ~7.2) and the IPR. A slightly acidic pH (e.g., pH 2-4 using formic or acetic acid) ensures the amine groups on kanamycin are fully protonated and available for ion-pairing.

2.3. Data Presentation: Comparison of IP-RP Mobile Phases

| Ion-Pairing Reagent | Typical Concentration | Detection Compatibility | Key Advantages | Key Disadvantages |

| HFBA | 10-20 mM | MS, ELSD, UV (low λ) | Strong retention, good peak shape, MS-compatible | Higher cost, potential for long-term column contamination |

| NFPA | 10 mM | MS, ELSD, UV (low λ) | Very strong retention for highly polar analytes | Stronger column retention can require more rigorous washing |

| TFA | 0.1% (v/v) | UV, ELSD | Good peak shape, volatile | Weak ion-pairing, causes severe ion suppression in MS |

| Sodium Octanesulfonate | 0.5 g/L | PED, UV | Excellent retention and separation | Non-volatile, not compatible with MS or ELSD |

2.4. Experimental Protocol: IP-RP-LC-MS Method

-

Mobile Phase A Preparation (Aqueous): Prepare a 20 mM solution of Heptafluorobutyric acid (HFBA) in high-purity water.

-

Mobile Phase B Preparation (Organic): Prepare a 20 mM solution of HFBA in HPLC-grade Acetonitrile.

-

Column: C18 Reversed-Phase Column (e.g., 150 x 2.1 mm, 3.5 µm).

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Ramp to 50% B

-

15-17 min: Ramp to 95% B (Column Wash)

-

17-20 min: Hold at 95% B

-

20-21 min: Return to 5% B

-

21-30 min: Re-equilibration

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Detection: ESI-MS (Positive Ion Mode).

-

System Suitability: Inject a standard containing Kanamycin A and Kanamycin B. The resolution between the two peaks should be greater than 1.5. The tailing factor for Kanamycin A should be less than 2.0.

Strategy 2: Hydrophilic Interaction Chromatography (HILIC)

HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography.

3.1. Mechanism of Separation In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) is used with a mobile phase rich in a non-polar organic solvent (typically >70% acetonitrile). A water-rich layer is adsorbed onto the surface of the stationary phase. Analyte retention is based on the partitioning of the polar analyte from the organic-rich mobile phase into this aqueous layer.

3.2. Mobile Phase Composition: A Deep Dive

-

Organic Solvent: Acetonitrile is the overwhelming choice for HILIC. Its aprotic nature facilitates the formation of the aqueous layer on the stationary phase.

-

Aqueous Component & Buffer: This component drives the elution. The choice of buffer is critical for peak shape and MS compatibility.

-

Ammonium Formate/Acetate: These are the most common HILIC buffers. They are volatile, providing excellent compatibility with MS detection, and offer good buffering capacity in the typical HILIC pH range (pH 3-6).[5][6] A typical concentration is 10-20 mM in the aqueous portion of the mobile phase.

-

Acid Modifiers: Formic acid or acetic acid (e.g., 0.1%) are often added to control pH and improve peak shape by ensuring the analytes are consistently protonated.[7]

-

-

pH and Ionic Strength: Small changes in pH and ionic strength (buffer concentration) can significantly impact selectivity in HILIC, as they can alter both analyte and stationary phase ionization states. Higher buffer concentrations can decrease retention due to the salt ions competing with the analyte for interaction with the stationary phase.

3.3. Data Presentation: Comparison of HILIC Stationary Phases & Mobile Phases

| Stationary Phase | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Separation Principle |

| Amide | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | Primarily partitioning and hydrogen bonding. |

| Zwitterionic (ZIC-HILIC) | 10 mM Ammonium Formate, pH 3.0 | Acetonitrile | Partitioning plus weak ionic interactions. Offers unique selectivity. |

| Bare Silica | 10 mM Ammonium Acetate, pH 5.0 | Acetonitrile | Partitioning and strong ionic interactions with silanol groups. |

3.4. Experimental Protocol: HILIC-LC-MS Method

-

Mobile Phase A Preparation (Aqueous): Prepare a solution of 0.1% Formic Acid in high-purity water.

-

Mobile Phase B Preparation (Organic): Prepare a solution of 0.1% Formic Acid in HPLC-grade Acetonitrile.

-

Column: Amide-based HILIC Column (e.g., Waters Acquity BEH Amide, 100 x 2.1 mm, 1.7 µm).[7]

-

Gradient Program:

-

0-1 min: 95% B

-

1-10 min: Ramp to 60% B

-

10-12 min: Hold at 60% B

-

12-13 min: Return to 95% B

-

13-20 min: Re-equilibration

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Detection: ESI-MS (Positive Ion Mode).

-

System Suitability: Ensure baseline separation between Kanamycin A, B, and C. Peak tailing should be below 1.8 for all components.

Strategy 3: High-Performance Anion-Exchange Chromatography (HPAE-C)

This technique, often coupled with Pulsed Amperometric Detection (PAD), is the basis for the official United States Pharmacopeia (USP) and European Pharmacopoeia (EP) methods for kanamycin analysis.[2][8][9]

4.1. Mechanism of Separation HPAE-C utilizes a strong anion-exchange column. At a very high pH (~12-13), the hydroxyl groups on the kanamycin molecule are deprotonated, becoming anionic. These anionic carbohydrates are then separated on the anion-exchange column. Elution is achieved by displacement with a competing ion, typically hydroxide, from a sodium hydroxide eluent.

4.2. Mobile Phase Composition: A Deep Dive

-

Eluent: The mobile phase in HPAE-C is deceptively simple: a solution of sodium hydroxide in water. The concentration of sodium hydroxide is the critical parameter that controls elution. A gradient of increasing sodium hydroxide concentration is used to elute the analytes.

-

Rationale: This high pH environment is necessary to make the carbohydrate-like kanamycin molecules anionic. The direct detection of these non-chromophoric molecules is then achieved by PAD, which involves applying a series of potentials to a gold electrode to oxidize the analytes, generating a measurable current.

4.3. Experimental Protocol: USP Method via HPAE-PAD

-

Mobile Phase (Eluent): Prepare a Sodium Hydroxide (NaOH) solution at the concentration specified by the relevant pharmacopeial monograph (e.g., 60 mM NaOH).[8] Use high-purity, carbonate-free water.

-

Column: A high-pH stable anion-exchange column (e.g., Thermo Scientific Dionex CarboPac series).[2]

-

Chromatographic Conditions: Typically an isocratic elution is used.

-

Flow Rate: As specified in the monograph, often around 0.5 - 1.0 mL/min.

-

Detection: Pulsed Amperometric Detection (PAD) with a Gold working electrode. The potential waveform applied is critical and should follow the pharmacopeial method precisely.[2]

-

System Suitability: The USP monograph specifies requirements for resolution (between kanamycin and a related compound like amikacin), peak asymmetry (tailing factor), and reproducibility (RSD of replicate injections).[2][8] For instance, the resolution between kanamycin and amikacin must be >3.[2]

Method Selection and Detection Compatibility

The choice of mobile phase strategy is intrinsically linked to the available detection technology and the analytical goal.

-

For LC-MS/MS: HILIC is often the preferred method. It avoids the use of ion-pairing reagents that can contaminate the MS system and provides excellent sensitivity for these polar compounds.[1] IP-RP with volatile reagents like HFBA is a viable, albeit more complex, alternative.

-

For Quality Control (QC) with UV/ELSD: IP-RP is a robust choice. The use of non-volatile IPRs is acceptable, and the method can be highly reproducible. HILIC with ELSD is also a strong combination.

-

For Pharmacopeial Compliance: HPAE-PAD is the required method for official assays of kanamycin drug substances and products as per the USP.[2][9]

Diagram: Method Selection Workflow

This diagram illustrates the decision-making process for selecting an appropriate mobile phase strategy for kanamycin analysis.

Sources

- 1. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection: Application to Pharmaceutical Formulations and Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. helixchrom.com [helixchrom.com]

- 6. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. frederick.cancer.gov [frederick.cancer.gov]

- 8. antecscientific.com [antecscientific.com]

- 9. chromatographyonline.com [chromatographyonline.com]

Troubleshooting & Optimization

challenges in separating 1,3''-Di-HABA Kanamycin A isomers

Technical Support Center: Isomer Separation Challenges

Introduction & Scope

Welcome to the technical support guide for the analytical separation of 1,3''-Di-HABA Kanamycin A and its related isomers. This document is intended for researchers, analytical chemists, and quality control professionals working on the synthesis and purification of Amikacin and its derivatives. This compound is a key impurity and regioisomer formed during the synthesis of Amikacin, a critical aminoglycoside antibiotic.[][2] Differentiating it from other di-substituted isomers, such as the 1,6'-Di-HABA derivative, is paramount for ensuring drug purity, safety, and efficacy.

The separation is notoriously challenging due to the high structural similarity, polarity, and poor UV absorption of these compounds.[3][4] This guide provides a structured approach to troubleshooting common issues encountered during High-Performance Liquid Chromatography (HPLC) analysis, grounded in the fundamental principles of chromatography and our field experience.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound from its other di-substituted isomers?

A1: The primary challenge lies in the fact that these compounds are regioisomers. They have the exact same molecular weight and formula, differing only in the position of the L-HABA ((S)-4-amino-2-hydroxybutyryl) group on the Kanamycin A backbone.[] This results in nearly identical physicochemical properties, including polarity, pKa, and hydrodynamic volume, making them difficult to resolve with standard chromatographic techniques. Furthermore, as with most aminoglycosides, they are highly polar and lack a strong UV chromophore, which complicates both separation and detection.[3][4]

Q2: What is the most common analytical technique for separating these isomers?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent method.[5][6] However, due to the high polarity of the analytes, successful separation often requires specialized approaches such as ion-pair chromatography or derivatization.[5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable but less common alternative for separating highly polar compounds.[6] Detection is typically achieved via direct UV detection at low wavelengths (~205 nm), Pulsed Amperometric Detection (PAD), or more universally, by Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS).[5][6][7]

Q3: What is "derivatization" and why is it used for aminoglycoside analysis?

A3: Derivatization is a chemical reaction that modifies the analyte to make it easier to detect or separate. For aminoglycosides, which lack a UV-absorbing chromophore, pre-column derivatization with agents like 2,4,6-trinitrobenzenesulfonic acid (TNBSA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) is used to attach a UV-active or fluorescent tag to the molecule.[][6] This dramatically increases detection sensitivity. The modification also alters the molecule's hydrophobicity, which can significantly improve chromatographic separation on a reversed-phase column.[]

HPLC Troubleshooting Guide

This section addresses specific experimental problems in a cause-and-effect framework.

Problem 1: Poor or No Resolution Between Isomer Peaks

You are observing co-elution or peaks that are not baseline-resolved, making accurate quantification impossible.

Caption: Logical workflow for troubleshooting poor isomer peak resolution.

Root Causes & Solutions:

-

Cause A: Insufficient Ion-Pairing. The interaction between the positively charged amino groups on the isomers and the negatively charged ion-pair reagent is critical for retention and selectivity on a C18 column.

-

Solution: Increase the concentration of the ion-pair reagent (e.g., sodium octanesulfonate) in the mobile phase. A typical starting point is 1 g/L.[] A slight increase can enhance differential interactions and improve resolution.

-

-

Cause B: Suboptimal Mobile Phase pH. The charge state of the aminoglycoside isomers is highly dependent on pH. Small changes in pH can alter their interaction with the stationary phase and the ion-pair reagent.

-

Solution: Carefully adjust the mobile phase pH. For methods using a borate buffer, adjusting the pH from 9.0 towards 9.5 can sometimes improve separation by subtly changing the ionization state of the numerous hydroxyl and amino groups.[] Ensure the pH remains within the stable range for your column (typically up to pH 12 for modern, pH-resistant C18 columns).[]

-

-

Cause C: Excessive Elution Strength. If the organic content in the mobile phase is too high, the isomers will travel through the column too quickly without sufficient interaction with the stationary phase.

-

Solution: Decrease the percentage of the organic modifier (e.g., methanol or acetonitrile) in your isocratic mobile phase. A reduction of 1-2% can significantly increase retention times and provide more opportunity for the column to resolve the isomers.

-

-

Cause D: Column Degradation. Over time, silica-based C18 columns can degrade, especially when used with high pH mobile phases. This leads to loss of stationary phase, peak tailing, and poor resolution.

-

Solution: First, check the column's performance with a well-characterized standard to confirm degradation. If performance is poor, replace the column. Always use a guard column to protect the analytical column from contaminants.

-

Problem 2: Poor Peak Shape (Tailing or Fronting)

Peaks are asymmetrical, which compromises integration accuracy and resolution.

-

Cause A: Secondary Interactions with Column Silica. Residual, un-capped silanol groups on the silica backbone of the column can interact with the basic amino groups of the Kanamycin isomers, causing peak tailing.

-

Solution 1 (Method): Ensure the mobile phase pH is high enough (e.g., pH 9.0) to deprotonate the silanol groups (pKa ~3.5-4), minimizing these unwanted ionic interactions.

-

Solution 2 (Hardware): Use a high-quality, end-capped C18 column known for good performance with basic compounds. Columns designed for high pH stability often provide better peak shape for amines.[]

-

-

Cause B: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak fronting.

-

Solution: Reduce the injection volume or dilute the sample. The this compound is an impurity, so this is less likely to be the issue for the isomer itself, but could affect the main Amikacin peak.

-

Problem 3: Low Signal or No Peaks Detected

You are injecting your sample but see a noisy baseline or no discernible peaks.

-

Cause A: Lack of a Chromophore (Direct UV Detection). Aminoglycosides do not have a strong UV-absorbing chromophore.

-

Solution 1 (Detection): Ensure your detector is set to a low wavelength, typically 200-210 nm, where the amide bonds exhibit some absorbance.[]

-

Solution 2 (Method): If sensitivity is still too low, you must switch to a more universal detector like ELSD or MS, or implement a pre-column derivatization protocol to attach a UV-active molecule.[][5]

-

-

Cause B: Analyte Adsorption. The highly polar, poly-cationic nature of aminoglycosides makes them prone to irreversible adsorption onto active sites in the flow path, especially on metal surfaces (e.g., stainless steel frits, tubing).[8]

-

Solution: Passivate the HPLC system by flushing with a strong acid (e.g., 1M Nitric Acid) followed by copious amounts of water (ensure this is safe for your column and system components; always disconnect the column first). Consider using PEEK tubing and fittings where possible.

-

Standard Operating Protocol: RP-HPLC with Ion-Pairing

This protocol is a robust starting point for the separation of Kanamycin A derivatives, based on established methods.[]

Objective: To separate this compound from Amikacin and other di-substituted isomers.

1. Materials & Reagents:

-

HPLC-grade Methanol

-

HPLC-grade Water

-

Disodium tetraborate decahydrate

-

Phosphoric acid (for pH adjustment)

-

Sodium octanesulfonate (Ion-Pair Reagent)

2. Mobile Phase Preparation (1 Liter):

-

Weigh and dissolve disodium tetraborate decahydrate in water to create a 0.1 M buffer solution.

-

Adjust the buffer pH to 9.0 using 0.1 M phosphoric acid.

-

Weigh and dissolve 1.0 g of sodium octanesulfonate into the buffer.

-

The final mobile phase composition is Methanol : 0.1 M Borate Buffer (pH 9.0) : Water (20:20:60, v/v/v) .

-

Filter the mobile phase through a 0.45 µm filter and degas thoroughly using helium sparging or sonication.

3. Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 250 mm, 5 µm (pH resistant) | Standard phase for ion-pair. Long length aids resolution. |

| Mobile Phase | 20:20:60 (MeOH:Buffer:Water) w/ Ion Pair | Balances retention and elution for polar analytes. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. Can be reduced to improve resolution. |

| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak efficiency. |

| Injection Vol. | 10 µL | A good starting point to avoid column overload. |

| Detector | Diode Array Detector (DAD) | Set to monitor at 205 nm . |

4. System Suitability & QC:

-

Resolution: The resolution between the 1,3''-Di-HABA isomer and the adjacent 1,6'-Di-HABA isomer should be ≥ 1.5.

-

Tailing Factor: The tailing factor for the Amikacin peak should be ≤ 2.0.

-

Reproducibility: The relative standard deviation (RSD) for retention times of five replicate injections should be ≤ 2.0%.

5. Sample Preparation:

-

Dissolve the sample (Amikacin bulk drug) in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Caption: Overall workflow from preparation to final reporting.

References

-

Blanchaert B., et al. (2017). Assay development for aminoglycosides by HPLC with direct UV detection. Journal of Chromatographic Science, 55(3): 197-204. [Link]

-

Li, J., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1903. [Link]

-

Vakulenko, S. B., & Mobashery, S. (2011). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. Molecules, 16(12), 10176-10217. [Link]

-

Li, J., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. National Center for Biotechnology Information (PMC). [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Kanamycin. HELIX Chromatography Website. [Link]

-

El-Kassem, L. T., et al. (2015). Challenges in the determination of aminoglycoside antibiotics, a review. Analytica Chimica Acta, 888, 38-53. [Link]

- Rothrock, J. W., & Putter, I. (1962). U.S. Patent No. 3,032,547. Washington, DC: U.S.

-

Loke, C., et al. (2016). Tackling the challenges of aminoglycoside purification and analysis using liquid chromatography- mass spectrometry. ResearchGate. [Link]

-

Shcherbakov, D., et al. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Molecules, 28(8), 3341. [Link]

- Hanil Synthetic Fiber Ind Co Ltd. (1983). KR Patent No. 830002204B1.

-

Semantic Scholar. (n.d.). Determination of Kanamycin by High Performance Liquid Chromatography. Semantic Scholar. [Link]

-

BioPharm International. (2017). Analytical Strategies for Monitoring Residual Impurities. BioPharm International, 30(10). [Link]

-

Waters Corporation. (n.d.). Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry. Waters Corporation. [Link]

-

Manabe, Y., et al. (2020). Total Synthesis of Kanamycins. Angewandte Chemie International Edition, 59(24), 9578-9584. [Link]

-

Gunawardana, G., et al. (1997). The Identification of 1,6'- and 1,3''-Di-N-(L-4-amino-2-hydroxybutyryl) Derivatives of Kanamycin as Synthetic Byproducts of Amikacin. The Journal of Antibiotics, 50(10), 887-889. [Link]

- Bristol Myers Co. (1981). GB Patent No. 1598294A.

-

Glinka, M., et al. (2023). Analysis of Aminoglycoside Antibiotics: A Challenge in Food Control. Molecules, 28(12), 4668. [Link]

-

SynZeal. (n.d.). This compound. SynZeal. [Link]

Sources

- 2. mdpi.com [mdpi.com]

- 3. Challenges in the determination of aminoglycoside antibiotics, a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

Amikacin Impurity Profiling: A Technical Support Guide

Welcome to the technical support center for amikacin impurity profiling. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the HPLC analysis of amikacin and its related impurities. As a poly-amino glycoside antibiotic, amikacin lacks a UV chromophore, necessitating derivatization for UV-Vis or fluorescence detection, which introduces a unique set of analytical hurdles. This resource provides in-depth troubleshooting advice and practical solutions grounded in scientific principles and regulatory expectations.

I. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing not just the "what" but the "why" behind each troubleshooting step.

Q1: I'm observing significant peak tailing for my amikacin peak and its impurities. What are the likely causes and how can I resolve this?

A1: Peak tailing is a common issue in the analysis of basic compounds like amikacin and its impurities. The primary cause is often secondary interactions between the protonated amine groups of the analytes and residual silanol groups on the silica-based stationary phase of the HPLC column. These interactions lead to a mixed-mode retention mechanism (reversed-phase and ion-exchange), resulting in asymmetrical peaks.

-

Silanol Interactions: At mid-range pH, residual silanols on the column packing are ionized and can interact with the positively charged amine groups of amikacin.

-

Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, minimizing these secondary interactions. However, be mindful that a very low pH can cause hydrolysis of the stationary phase.

-

Solution 2: Use of End-Capped Columns: Employ a high-quality, end-capped C18 column where the residual silanols are chemically bonded with a small silylating agent. This reduces the number of available sites for secondary interactions.

-

Solution 3: Buffer Concentration: Ensure your mobile phase buffer concentration is adequate (typically 20-50 mM) to maintain a consistent pH and ionic strength, which can help mask residual silanol activity.

-

-

Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.

-

Solution: Reduce the injection volume or dilute the sample to see if the peak shape improves.

-

-

Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.

-

Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.

-

Caption: Troubleshooting workflow for peak tailing.

Q2: My derivatization reaction with [e.g., Hantzsch reagent, Ninhydrin] is inconsistent, leading to variable peak areas. How can I optimize this critical step?

A2: Pre-column derivatization is essential for detecting amikacin, but it is also a significant source of variability. The reaction's success depends on several critical parameters that must be precisely controlled.[1]

| Parameter | Rationale | Optimization Strategy |

| Reagent Concentration | Insufficient reagent leads to incomplete derivatization, while excess can cause interfering peaks. | Empirically test a range of reagent-to-analyte molar ratios to find the plateau where the amikacin derivative peak area is maximized and stable. |

| Reaction Temperature | The reaction rate is temperature-dependent. Inconsistent heating can lead to variable derivatization efficiency.[2] | Use a calibrated water bath or dry block heater for precise temperature control. Optimize the temperature to ensure a complete and timely reaction without degrading the analyte or the derivative. For example, with ninhydrin, heating at 80-100°C for 5 minutes is often effective.[2] |

| Reaction Time | The derivatization reaction needs sufficient time to go to completion. | Perform a time-course study (e.g., 5, 10, 15, 20, 30 minutes) to determine the minimum time required to achieve the maximum and stable peak area for the amikacin derivative. |

| pH of Reaction Mixture | The pH affects the reactivity of both the amikacin's amine groups and the derivatizing agent.[1] | Optimize the pH of the reaction buffer to ensure the amine groups are in their most reactive state (typically basic for many derivatizing agents, but acidic conditions are suitable for ninhydrin).[2] |

| Stability of Derivative | The formed derivative may not be stable over time, leading to decreased peak areas if there's a delay between derivatization and injection. | Analyze the derivatized sample at several time points after the reaction is complete to determine its stability at room temperature and under refrigerated conditions. If stability is an issue, automate the derivatization and injection process or maintain a strict and consistent schedule. |

-

Prepare a stock solution of amikacin and the ninhydrin reagent.

-

Set up a series of reactions with varying reagent-to-amikacin ratios (e.g., 1:1, 2:1, 5:1, 10:1).

-

Incubate all reactions at a consistent, optimized temperature (e.g., 90°C) for a fixed time (e.g., 15 minutes).

-

Analyze the resulting solutions by HPLC and plot the peak area of the amikacin derivative against the reagent ratio to find the optimal concentration.

-

Repeat this process for reaction time and temperature to find the optimal conditions for each.

Q3: I am seeing ghost peaks in my chromatograms. What is their origin and how can I eliminate them?

A3: Ghost peaks are extraneous peaks that appear in a chromatogram, often in blank runs, and can interfere with the quantification of impurities. Their origin can be traced to several sources.

-

Carryover from Previous Injections: The autosampler needle and injection port can retain small amounts of the sample from a previous, more concentrated injection.

-

Solution: Implement a robust needle wash protocol in your autosampler method. Use a wash solvent that is a strong solvent for amikacin and its derivatives (e.g., a mixture of acetonitrile and water with a small amount of acid or base).

-

-

Contaminated Mobile Phase: Impurities in the solvents or buffer salts can accumulate on the column and elute as peaks, especially during gradient elution.

-

Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases through a 0.22 µm filter before use.

-

-

Leachables from Vials or Caps: Plasticizers or other compounds can leach from sample vials or septa into the sample solvent.

-

Solution: Use high-quality, certified vials and septa. Avoid storing samples in vials for extended periods before analysis.

-

-

Derivatization Reagent Artifacts: The derivatizing agent itself or its degradation products can be chromatographically active.

-

Solution: Run a blank injection of the derivatization reagent and diluent to identify any peaks originating from the reagent. Optimize the derivatization reaction to use the minimum necessary amount of reagent. Some methods use a quenching agent to react with excess derivatizing reagent.

-

Q4: I am observing split peaks for amikacin. What could be the cause?

A4: Peak splitting can be a complex issue arising from both chemical and physical problems within the HPLC system.

-

Co-elution of Impurities: What appears to be a split peak may actually be two closely eluting compounds. Amikacin has several structurally similar impurities, such as Kanamycin A, which can be difficult to resolve.[3][4]

-

Solution: Optimize the mobile phase composition (e.g., acetonitrile/buffer ratio, pH) or the gradient profile to improve resolution.[3] A change in column chemistry (e.g., a different stationary phase) may also be necessary.

-

-

Column Void or Channeling: A void at the head of the column or a disturbed packing bed can cause the sample to travel through different paths, resulting in a split peak.

-

Solution: If you suspect a column void, you can try reversing and flushing the column (if the manufacturer's instructions permit). However, in most cases, the column will need to be replaced. To prevent voids, avoid sudden pressure shocks and operate within the column's specified pH and temperature limits.

-

-

Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.

-

Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

-

Caption: Diagnostic workflow for troubleshooting split peaks.

II. Frequently Asked Questions (FAQs)

Q: What are the regulatory expectations for amikacin impurity profiling?

A: Regulatory agencies like the FDA and EMA have stringent requirements for the identification, qualification, and control of impurities in drug substances and products. The ICH guidelines Q3A(R2) (Impurities in New Drug Substances) and Q3B(R2) (Impurities in New Drug Products) provide a framework for this.[5][6] For antibiotics, which may be derived from fermentation or semi-synthesis, specific guidelines such as the EMA's "Guideline on Setting Specifications for Related Impurities in Antibiotics" are also applicable.[7] Key expectations include:

-

Reporting Threshold: The level at which an impurity must be reported in regulatory submissions.

-

Identification Threshold: The level at which the structure of an impurity must be determined.

-

Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

-

Stability-Indicating Method: The analytical method must be validated to show that it can separate the drug substance from its degradation products and impurities.[3][4]

Q: Which derivatization reagent is best for amikacin analysis?

A: The choice of derivatization reagent depends on the available detection system and the specific requirements of the analysis.

-

For UV-Vis Detection:

-

Ninhydrin: Reacts with primary and secondary amines to form a colored product (Ruhemann's purple) detectable at around 570 nm (or 400 nm for a yellow byproduct).[2] It is a classic and cost-effective choice.

-

Hantzsch Reagent: A mixture of acetylacetone, formaldehyde, and an acetate buffer that reacts with primary amines to form a yellow derivative detectable around 330-340 nm.[1][3]

-

-

For Fluorescence Detection:

-

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives, offering excellent sensitivity.[8]

-

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.

-

Fluorescence detection generally offers higher sensitivity and selectivity compared to UV-Vis detection.

Q: How can I confirm the identity of an unknown impurity peak?

A: The definitive identification of an unknown impurity requires advanced analytical techniques. A common workflow is:

-

HPLC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry is the primary tool. It provides the molecular weight of the impurity and its fragmentation pattern, which can be used to elucidate its structure, often by comparison with the fragmentation of the parent amikacin molecule.

-

Forced Degradation Studies: Subjecting amikacin to stress conditions (e.g., acid, base, oxidation, heat, light) can help to generate potential degradation products.[3][4] Matching the retention time and mass spectrum of an unknown impurity to a peak generated under specific stress conditions can aid in its identification.

-

Isolation and NMR: For complete structural confirmation, the impurity can be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Q: What are some common process-related impurities and degradation products of amikacin?

A: Amikacin is a semi-synthetic derivative of Kanamycin A.[9] Therefore, common impurities can include:

-

Process-Related Impurities:

-

Degradation Products:

III. References

-

Korany, M. A., Haggag, R. S., Ragab, M. A., & Elmallah, O. A. (2013). Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Journal of Chromatographic Science, 52(7), 659–667. [Link]

-

Korany, M. A., Haggag, R. S., Ragab, M. A., & Elmallah, O. A. (2013). Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. ResearchGate. [Link]

-

Liaqat, M. A., Memon, N., Khuhawar, M. Y., & Bhanger, M. I. (2020). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. SN Applied Sciences, 2(10), 1735. [Link]

-

Shehzadi, N., et al. (2017). Evaluation of dynamics of derivatization and development of RP-HPLC method for the determination of amikacin sulphate. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1767-1777. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 37768, Amikacin. PubChem. Retrieved from [Link].

-

Drugs.com. (n.d.). Amikacin: Package Insert / Prescribing Information. Retrieved from [Link]

-

Chauhan, B., & Jalalpure, S. (2016). Analysis of Amikacin in Human Serum By UHPLC with Fluorescence Detector Using Chloro-Formate Reagent With Glycine. Pharmaceutical Methods, 7(2), 99-105. [Link]

-

Teja, G. S., Gurupadayya, B. M., & Sairam, K. V. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMIKACIN IN PURE AND MARKETED FORMULATION USING HPLC. International Journal of Pharmaceutical Sciences and Research, 9(10), 4382-86. [Link]

-

Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]

-

Pharmaffiliates. (n.d.). Amikacin-Impurities. Retrieved from [Link]

-

De Kogel, W., et al. (2019). Impurities A, B, C, D, E, G, H and I of amikacin as described in the European pharmacopoeia. ResearchGate. [Link]

-

Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

-

ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

-

Waters. (n.d.). What are common causes of peak splitting when running an LC column? - WKB194672. Waters Knowledge Base. [Link]

-

European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

-

GMP Compliance. (2012). New EMA Guideline on Specifications for Impurities in Antibiotics. [Link]

-

ResearchGate. (2013). When using HPLC, how do you deal with split peaks?. [Link]

-

RAPS. (2012). Final Guideline on Antibiotic Impurities Focuses on Manufacturing Processes. [Link]

-

ResearchGate. (n.d.). ICH GUIDELINES FOR IMPURITY PROFILE. [Link]

Sources

- 1. A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pjps.pk [pjps.pk]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. New EMA Guideline on Specifications for Impurities in Antibiotics - ECA Academy [gmp-compliance.org]

- 8. phmethods.net [phmethods.net]

- 9. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Methods for 1,3''-Di-HABA Kanamycin A

For researchers, scientists, and drug development professionals engaged in the study of aminoglycoside antibiotics, the precise and accurate analysis of Kanamycin A derivatives is of paramount importance. This guide provides an in-depth comparison of the primary analytical methodologies for 1,3''-Di-HABA Kanamycin A, a key derivative and impurity of Amikacin. We will delve into the technical nuances of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols.

The Significance of this compound Analysis

This compound is a derivative of the aminoglycoside antibiotic Kanamycin A.[1][2] It is characterized by the addition of two (S)-4-amino-2-hydroxybutyryl (HABA) groups. This structural modification is crucial as it can alter the compound's biological activity and pharmacokinetic profile.[2] Furthermore, this compound is a known impurity in the synthesis of Amikacin, another critical aminoglycoside antibiotic.[] Therefore, robust analytical methods are essential for its quantification in pharmaceutical formulations, for quality control during drug manufacturing, and for detailed characterization in research settings.[4][5]